molecular formula C10H12N2O2 B8302417 N-(5-amino-2-methoxyphenyl)-acrylamide

N-(5-amino-2-methoxyphenyl)-acrylamide

Cat. No.: B8302417
M. Wt: 192.21 g/mol
InChI Key: HKRQLZYPJXCVLW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-acrylamide is a substituted acrylamide derivative characterized by a methoxy group at the 2-position and an amino group at the 5-position of the phenyl ring. For instance, N-(5-amino-2-methoxyphenyl) acetamide (Ac-DAAN), a close analog, exhibits low microbial toxicity compared to nitro-substituted derivatives like 3-nitro-4-methoxyaniline (iMENA), which shows 50% inhibition of methanogens at 25 μM . This highlights the critical role of substituents in modulating biological activity.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(5-amino-2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H12N2O2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h3-6H,1,11H2,2H3,(H,12,13)

InChI Key

HKRQLZYPJXCVLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-methoxy group is conserved in many analogs, but the 5-position varies (e.g., NH₂ in Ac-DAAN vs. Cl in evidence 19), affecting electronic properties and bioactivity.
  • Functional Groups: Acetamide (Ac-DAAN) reduces toxicity compared to nitro groups (iMENA) . Chromenone or benzofuran additions (e.g., evidence 3,19) enhance structural complexity and target specificity.

Physicochemical Data

Compound Molecular Formula Molecular Weight Melting Point (°C) LC-MS (m/z)
Ac-DAAN C₉H₁₂N₂O₂ 180.20 Not reported Not reported
N-(5-Allyl-2-hydroxy-3-(2-methylbenzofuran-5-yl)phenyl)-acrylamide C₂₂H₂₁NO₃ 347.41 64–66 405.1 [M + H]⁺
3-Nitro-4-methoxyaniline (iMENA) C₇H₈N₂O₃ 168.15 Not reported Not reported

Anti-inflammatory Activity

  • Compound 4 (evidence 5): IC₅₀ < 17.21 μM in NO inhibition assays, attributed to 4-hydroxy-3-methoxyphenyl and ethyl-methoxy groups .
  • Compound 2 (evidence 6): IC₅₀ = 17.00 ± 1.11 μM, surpassing the positive control quercetin (IC₅₀ = 17.21 ± 0.50 μM) .

Antimicrobial and Toxicity Profiles

  • Ac-DAAN: Least inhibitory to methanogens, with minimal toxicity at tested concentrations .
  • Azo-dimers/trimers : Exhibited higher toxicity than parent compound DNAN (2,4-dinitroanisole), likely due to reactive intermediates during nitro-reduction .
  • iMENA: Highly toxic to methanogens (50% inhibition at 25 μM) due to nitro group reactivity .

Anticancer Potential

  • (E)-3-(4-Aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide (evidence 1): Demonstrated cytotoxicity against cancer cell lines, with potency influenced by methoxy substitution patterns .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups: Amino and methoxy groups (e.g., Ac-DAAN) reduce toxicity compared to electron-withdrawing nitro groups (iMENA) .
  • Hydrophobic Moieties: Chromenone or benzofuran additions (evidence 3,19) enhance membrane permeability and target engagement.
  • Substituent Position: 5-Amino-2-methoxy configuration in Ac-DAAN balances solubility and bioactivity, whereas 5-chloro analogs (evidence 19) may improve metabolic stability.

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